6-Fluoro-5-methoxypyridin-3-amine
Description
6-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative featuring a methoxy group at position 5 and a fluorine atom at position 6. Its molecular formula is C₆H₇FN₂O, with a molecular weight of 142.13 g/mol. The fluorine atom contributes electron-withdrawing effects, while the methoxy group donates electrons, creating a unique electronic profile. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules requiring enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
6-fluoro-5-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCITRPCIHDJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methoxypyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.
Industrial Production Methods: Industrial production of 6-Fluoro-5-methoxypyridin-3-amine may involve large-scale fluorination processes using advanced fluorinating reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Fluoro-5-methoxypyridin-3-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs based on substituent variations:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in position 5 counterbalances the electron-withdrawing fluorine at position 6, creating a balanced electronic environment for reactivity in cross-coupling reactions.
- Trifluoromethyl Substitution : The trifluoromethyl group in 5-methoxy-6-(trifluoromethyl)pyridin-3-amine introduces steric bulk and strong electron-withdrawing effects, making it suitable for applications requiring extreme stability but limiting solubility .
Biological Activity
6-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative with the molecular formula . This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of 6-Fluoro-5-methoxypyridin-3-amine, summarizing key research findings, mechanisms of action, and its applications.
- IUPAC Name : 6-fluoro-5-methoxypyridin-3-amine
- Molecular Weight : 142.13 g/mol
- Structure : The presence of a fluorine atom and a methoxy group influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that 6-Fluoro-5-methoxypyridin-3-amine exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of 6-Fluoro-5-methoxypyridin-3-amine on various cancer cell lines. Notably, it showed promising results against lung carcinoma cells (NCI-H460), with IC50 values indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H460 (lung carcinoma) | 15 |
| MCF7 (breast carcinoma) | 20 |
These results highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.
The biological activity of 6-Fluoro-5-methoxypyridin-3-amine is hypothesized to involve its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. Specific pathways include:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells.
- Cell cycle arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at JSS Hospital evaluated the antimicrobial properties of various pyridine derivatives, including 6-Fluoro-5-methoxypyridin-3-amine. The study confirmed its effectiveness against multi-drug resistant strains.
- Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects on human lung carcinoma cells. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
